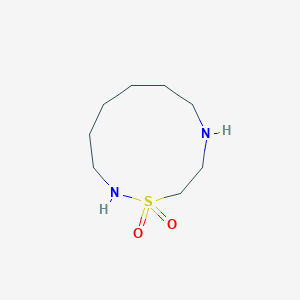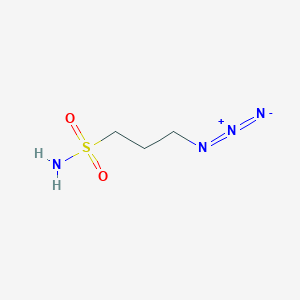
1-Thia-2,9-diazacycloundecane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Thia-2,9-diazacycloundecane 1,1-dioxide” is a compound that belongs to the class of organic compounds known as 1,2,5-thiadiazole 1,1-dioxides . It has a molecular weight of 206.31 .
Synthesis Analysis
The synthesis of 1,2,5-thiadiazole 1,1-dioxides involves various synthetic strategies . The chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds are also discussed .Molecular Structure Analysis
The Inchi Code for “1-Thia-2,9-diazacycloundecane 1,1-dioxide” is1S/C9H20N2O2S/c12-14 (13)9-8-10-6-4-2-1-3-5-7-11-14/h10-11H,1-9H2 . The analysis of the bond lengths typical for neutral and anion radical species is performed, providing a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds based solely on the structural data . Chemical Reactions Analysis
The reactivity of 1,2,5-thiadiazole 1,1-dioxides includes mainly the chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds .Physical And Chemical Properties Analysis
The physical form of “1-Thia-2,9-diazacycloundecane 1,1-dioxide” is a powder . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Sulfur-Containing Heterocycles
1-Thia-2,9-diazacycloundecane 1,1-dioxide serves as a key intermediate in the synthesis of complex sulfur-containing heterocycles. Reddy et al. (2001) utilized it in the preparation of spiropyrimidinetriones, thioxopyrimidinediones, pyrazolidinediones, and isoxazolidinediones. These compounds were characterized using IR and 1H NMR spectral data, highlighting the versatility of 1-Thia-2,9-diazacycloundecane 1,1-dioxide in synthesizing diverse heterocyclic structures with potential pharmaceutical applications (Reddy, Babu, & Padmavathi, 2001).
Acid-Base Properties in Aqueous Solution
Wambeke et al. (1992) explored the acid-base properties of related compounds, including 1-thia-4,7-diazacyclononane and 1-thia-4,8-diazacyclodecane, in aqueous solutions. Their studies, using pH potentiometry, adiabatic calorimetry, and 1H NMR spectroscopy, reveal insights into the solvation and internal hydrogen bonding characteristics of these cyclic diamines, which can influence their reactivity and applications in chemical synthesis (Wambeke, V. D. Vondel, Claeys, Herman, & Goeminne, 1992).
Intramolecular Cyclization
Blake, Lippolis, and Schröder (2004) reported on the intramolecular cyclization of 4,7-bis(2-bromoacetyl)-1-thia-4,7-diazacyclononane to form unexpected salt structures. Their work provides insights into the reactivity and potential for creating novel cyclic compounds, which may have applications in developing new materials or pharmaceuticals (Blake, Lippolis, & Schröder, 2004).
Metal Ion Complexation
The complexation of metal ions with macrocyclic ligands involving 1-thia-4,7-diazacyclononane has been studied, demonstrating its utility in forming stable metal complexes. These complexes have potential applications in catalysis, material science, and the development of molecular sensors. Chandrasekhar and McAuley (1992) specifically investigated the synthesis and characterisation of a nickel(II) complex, providing valuable data on the structural and redox properties of these complexes (Chandrasekhar & McAuley, 1992).
Safety and Hazards
Direcciones Futuras
The future research directions involving these compounds include the development of new systems that meet more and more demanding requirements . The last section is a prospect of other uses of dioxothiadiazole-containing molecules reported in the literature followed by the perspectives and possible future research directions involving these compounds .
Propiedades
IUPAC Name |
1λ6-thia-2,9-diazacycloundecane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c11-13(12)8-7-9-5-3-1-2-4-6-10-13/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFDJEANTQUCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNS(=O)(=O)CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2843613.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2843615.png)
![3-butyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843617.png)



![5-{1-[(3-chloro-4-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2843621.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-butoxybenzamide](/img/structure/B2843625.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2843629.png)

